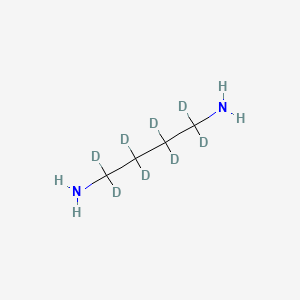

1,4-Butane-D8-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Butane-D8-diamine, also known as putrescine-D8, is a deuterated form of 1,4-butanediamine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula for this compound is C4H4D8N2, and it is commonly used in various scientific research applications due to its unique properties .

Métodos De Preparación

1,4-Butane-D8-diamine can be synthesized through several methods. One common synthetic route involves the deuteration of 1,4-butanediamine. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents and solvents. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the efficient incorporation of deuterium .

Industrial production methods for this compound may involve large-scale deuteration processes, where the compound is produced in bulk quantities. These methods are designed to optimize yield and purity while minimizing costs and environmental impact .

Análisis De Reacciones Químicas

1,4-Butane-D8-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form simpler amines or other reduced products.

Substitution: This compound can participate in substitution reactions where its amino groups are replaced by other functional groups

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1,4-Butane-D8-diamine has a wide range of scientific research applications:

Chemistry: It is used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study reaction mechanisms and molecular structures.

Biology: This compound is utilized in metabolic studies to trace the pathways of amine metabolism in biological systems.

Medicine: It is employed in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

Industry: This compound is used in the synthesis of specialized polymers and materials with enhanced properties .

Mecanismo De Acción

The mechanism of action of 1,4-Butane-D8-diamine involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to other biologically active amines, influencing cellular processes such as cell growth and differentiation. The deuterium atoms in the compound can also affect the rate of metabolic reactions, leading to differences in the biological activity compared to non-deuterated analogs .

Comparación Con Compuestos Similares

1,4-Butane-D8-diamine can be compared to other similar compounds such as:

1,4-Butanediamine:

1,3-Diaminopropane: A shorter-chain diamine with similar chemical properties.

1,6-Diaminohexane: A longer-chain diamine used in the production of nylon and other polymers

The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications, particularly in studies involving isotopic labeling and tracing .

Actividad Biológica

1,4-Butane-D8-diamine, also known as butane-1,4-diamine-d8 or putrescine-d8, is a deuterated form of the polyamine putrescine. Polyamines are organic compounds that play crucial roles in cellular functions such as cell growth, differentiation, and gene expression. The incorporation of deuterium in this compound can influence its biological activity and pharmacokinetic properties, making it a subject of interest in various research fields including pharmacology, toxicology, and environmental science.

This compound has the following chemical characteristics:

- Chemical Formula : C4H12N2D8

- Molecular Weight : 104.19 g/mol

- CAS Number : 709608-92-4

This compound is typically utilized in research settings due to its stable isotopic labeling which aids in tracing metabolic pathways and interactions within biological systems.

This compound primarily acts as an inhibitor of ornithine decarboxylase (ODC), an enzyme crucial for polyamine biosynthesis. By inhibiting ODC, it can alter the levels of polyamines in cells, thereby affecting various cellular processes such as:

- Cell Proliferation : The reduction of polyamines can lead to decreased cell growth and proliferation.

- Gene Expression : Polyamines are known to stabilize DNA structures and influence gene transcription.

Pharmacokinetics

The deuterated form of butane-diamine exhibits altered pharmacokinetic properties compared to its non-deuterated counterpart. Studies suggest that the incorporation of deuterium may enhance metabolic stability and reduce the rate of enzymatic degradation. This can result in prolonged bioavailability and efficacy in therapeutic applications.

Case Studies

- Polyamine Regulation in Cancer : Research has shown that inhibiting polyamine synthesis using compounds like this compound can slow tumor growth in various cancer models. For instance, a study demonstrated that treatment with this compound led to reduced cell viability and induced apoptosis in cancer cell lines by disrupting polyamine homeostasis .

- Neuroprotective Effects : In models of neurodegenerative diseases, this compound has been investigated for its potential neuroprotective effects. It was found to mitigate oxidative stress-induced neuronal damage by modulating polyamine levels .

- Environmental Toxicology : This compound has also been studied as an indicator of pollution-induced stress in plants. Elevated levels of putrescine derivatives have been correlated with environmental stressors such as heavy metal exposure .

Table 1: Comparison of Biological Activities

| Compound | Mechanism of Action | Biological Effects |

|---|---|---|

| This compound | ODC Inhibition | Reduced cell proliferation |

| Spermidine | Cell Growth Promotion | Enhanced cell survival |

| Putrescine | Cell Signaling | Modulates stress responses |

| Cadaverine | Apoptosis Induction | Promotes cell death |

Table 2: Pharmacokinetic Properties

| Property | This compound | Non-Deuterated Putrescine |

|---|---|---|

| Half-Life | Increased | Standard |

| Metabolic Stability | Enhanced | Reduced |

| Bioavailability | Higher | Lower |

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/i1D2,2D2,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDHWZJUCRJVML-SVYQBANQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])N)C([2H])([2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.